molecular formula C10H11FN2O3S2 B2983793 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride CAS No. 878217-89-1

2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride

Cat. No. B2983793
CAS RN: 878217-89-1
M. Wt: 290.33
InChI Key: BOLZKOZZBLGOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its IUPAC name 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethanesulfonyl fluoride, has a CAS Number of 878217-89-1 . It has a molecular weight of 290.34 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FN2O3S2/c1-6-7(2)17-9-8(6)10(14)13(5-12-9)3-4-18(11,15)16/h5H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.34 . It is typically stored at room temperature and is usually available in powder form .

Scientific Research Applications

Sulfonyl Fluoride-Based Labeling Agents

Sulfonyl fluorides, including derivatives similar to the compound , have been explored as promising prosthetic groups for radiolabeling in pharmaceutical research. For instance, Inkster et al. (2012) developed a general route for preparing bifunctional arylsulfonyl fluorides from their sulfonyl chloride analogues. This methodology facilitates the nucleophilic incorporation of [(18)F]F-, offering advantages in radiopharmaceutical development, particularly for PET chemistry. The study signifies the potential of sulfonyl fluorides in the creation of (18)F-labelled biomarkers, enhancing the detection and imaging capabilities in medical research (Inkster et al., 2012).

Pyrimidine Derivatives in Organic Synthesis

Pyrimidine derivatives, akin to the structure of the compound under discussion, serve as key intermediates in the synthesis of complex organic molecules. For example, the research by Arukwe et al. (1989) on the preparation of 2-(Dimethyl-t-butylsiloxy)-5-stannylpyrimidines from lithiated pyrimidine precursors, and their subsequent reactions, underline the versatility of pyrimidine derivatives in facilitating palladium-catalysed reactions to form pyrimidinyl ketones. This underscores the importance of such compounds in synthetic organic chemistry, expanding the toolkit for constructing novel molecules with potential therapeutic applications (Arukwe et al., 1989).

Fluoride Anion Sensing

The capability to detect and sense fluoride ions is crucial in environmental and health-related fields. Chen et al. (2013) explored the fluoride anion sensing mechanism of a 2-ureido-4[1H]-pyrimidinone derivative, demonstrating how these compounds can act as selective sensors for fluoride ions. The study leveraged DFT and TDDFT methods to elucidate the molecular interactions involved, offering insights into the development of sensitive and selective sensors for monitoring fluoride levels in various contexts (Chen et al., 2013).

Electrochemical Synthesis of Sulfonyl Fluorides

Electrochemical methods offer green and sustainable pathways for the synthesis of chemical compounds, including sulfonyl fluorides. Laudadio et al. (2019) reported an electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method eliminates the need for additional oxidants or catalysts, showcasing an environmentally benign route to access a wide array of sulfonyl fluoride compounds, which are valuable in various chemical transformations and "click chemistry" applications (Laudadio et al., 2019).

properties

IUPAC Name

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3S2/c1-6-7(2)17-9-8(6)10(14)13(5-12-9)3-4-18(11,15)16/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLZKOZZBLGOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.